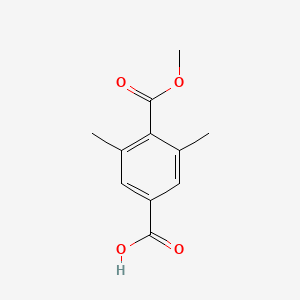
4-(methoxycarbonyl)-3,5-dimethylbenzoic acid
Cat. No. B8450805
M. Wt: 208.21 g/mol
InChI Key: SXAZEUCRZLPRRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06515124B2
Procedure details


A solution of 4-(methoxycarbonyl)-2,6-dimethylbenzoic acid (2.08 g: 10 mmol) in methanol (25 mL) is treated with ethereal diazomethane until the yellow color persists and the solution is left at room temperature overnight. The solution is concentrated in vacuo to remove the remaining diethyl ether, then tetrahydrofuran (25 mL) is added. The solution is stirred in an ice-water bath as a solution of lithium hydroxide monohydrate (0.462 g, 11 mmol) in water (25 mL) is added. After the cooling bath is removed, the reaction is allowed to proceed at room temperature overnight. The volatiles are removed under reduced pressure on a rotary evaporator (bath temperature <30° C.), then the concentrate is diluted with brine and extracted with dichloromethane to remove residual 2,6-dimethylterephthalic acid dimethyl ester. The aqueous phase is acidified to pH 2 using 3N hydrochloric acid (4 mL), then is extracted with dichloromethane (2×25 mL). The combined organic extracts are washed with brine, then are dried (MgSO4), filtered and evaporated in vacuo to yield 3,5-dimethyl-4-(methoxycarbonyl)benzoic acid.



Name
lithium hydroxide monohydrate
Quantity
0.462 g
Type
reactant
Reaction Step Two


Identifiers


|
REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:13]=[C:12]([CH3:14])[C:8]([C:9]([OH:11])=[O:10])=[C:7]([CH3:15])[CH:6]=1)=[O:4].[N+](=[CH2:18])=[N-].O.[OH-].[Li+]>CO.O>[CH3:15][C:7]1[CH:6]=[C:5]([CH:13]=[C:12]([CH3:14])[C:8]=1[C:9]([O:11][CH3:18])=[O:10])[C:3]([OH:2])=[O:4] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.08 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1=CC(=C(C(=O)O)C(=C1)C)C
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=[N-])=C
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
lithium hydroxide monohydrate
|
|
Quantity
|
0.462 g
|
|
Type
|
reactant
|
|
Smiles
|
O.[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The solution is concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the remaining diethyl ether
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
tetrahydrofuran (25 mL) is added
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After the cooling bath is removed
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to proceed at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatiles are removed under reduced pressure on a rotary evaporator (bath temperature <30° C.)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the concentrate is diluted with brine
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove residual 2,6-dimethylterephthalic acid dimethyl ester
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
is extracted with dichloromethane (2×25 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts are washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
are dried (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=C(C(=O)O)C=C(C1C(=O)OC)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
